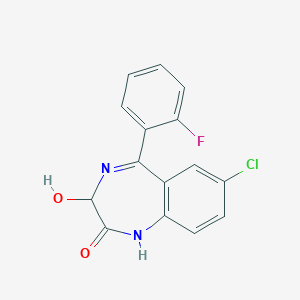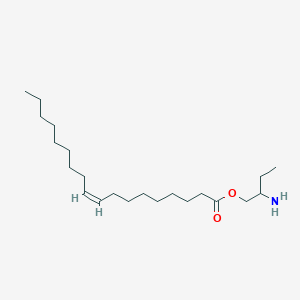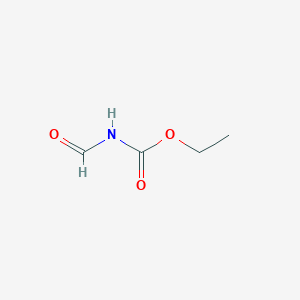
Ethyl formylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl formylcarbamate is a compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a carbamate derivative that is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of ethyl formylcarbamate is not fully understood. However, it is believed to act as a carbamate inhibitor, which inhibits the activity of enzymes that are involved in various biological processes. This inhibition can lead to several biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Ethyl formylcarbamate has several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can result in various physiological effects such as increased heart rate, muscle contractions, and respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl formylcarbamate has several advantages and limitations for lab experiments. One of the advantages is its cost-effectiveness and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods. However, ethyl formylcarbamate is toxic and requires proper handling and disposal. It is also highly reactive and can react with other compounds in the lab, leading to unwanted by-products.
Zukünftige Richtungen
There are several future directions for the use of ethyl formylcarbamate. One direction is the synthesis of new compounds using ethyl formylcarbamate as a starting material. Another direction is the development of new pharmaceuticals and agrochemicals using ethyl formylcarbamate as a key intermediate. Additionally, there is potential for the use of ethyl formylcarbamate in the production of new polymers, resins, and coatings.
Conclusion
Ethyl formylcarbamate is a carbamate derivative that has several scientific research applications. It is synthesized through a simple and efficient method and has several advantages and limitations for lab experiments. Its mechanism of action is not fully understood, but it has several biochemical and physiological effects. There are several future directions for the use of ethyl formylcarbamate, including the synthesis of new compounds, the development of new pharmaceuticals and agrochemicals, and the production of new polymers, resins, and coatings.
Synthesemethoden
Ethyl formylcarbamate can be synthesized through a simple and efficient method. The synthesis involves the reaction of ethyl carbamate with formic acid in the presence of a catalyst such as sulfuric acid. The reaction produces ethyl formylcarbamate and water as by-products. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Ethyl formylcarbamate has several scientific research applications. It is used as a reagent in the synthesis of various compounds such as carbamates, ureas, and amides. It is also used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, ethyl formylcarbamate is used in the production of polymers, resins, and coatings.
Eigenschaften
CAS-Nummer |
18804-91-6 |
|---|---|
Produktname |
Ethyl formylcarbamate |
Molekularformel |
C4H7NO3 |
Molekulargewicht |
117.1 g/mol |
IUPAC-Name |
ethyl N-formylcarbamate |
InChI |
InChI=1S/C4H7NO3/c1-2-8-4(7)5-3-6/h3H,2H2,1H3,(H,5,6,7) |
InChI-Schlüssel |
FOIOWCBPOAJVPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC=O |
Kanonische SMILES |
CCOC(=O)NC=O |
Synonyme |
ethyl N-formylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



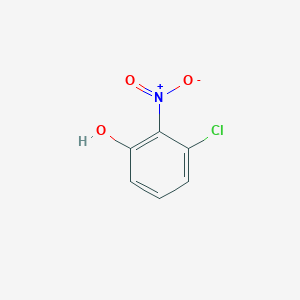
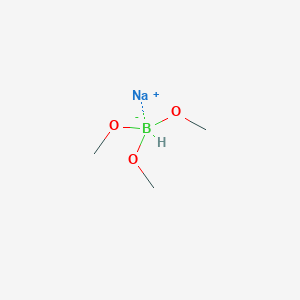
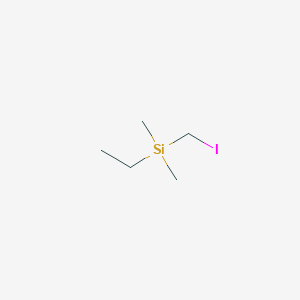
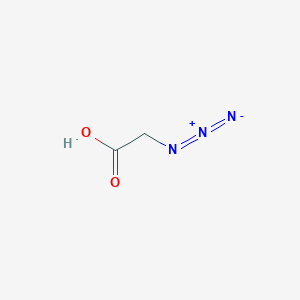

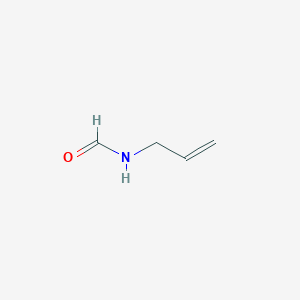
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
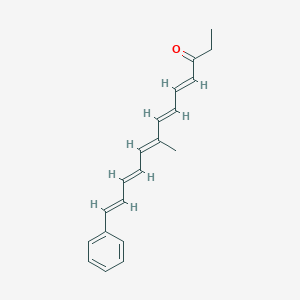
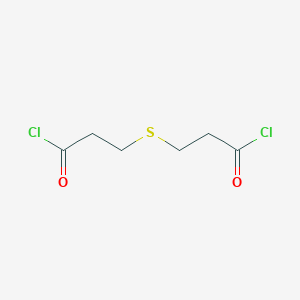
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
